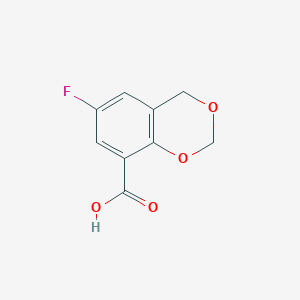

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBALMSPYAUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C(=O)O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381593 | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-28-8 | |

| Record name | 6-Fluoro-4H-1,3-benzodioxin-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, including its chemical structure, properties, and key data relevant to research and development.

Chemical Structure and Identifiers

This compound is a fluorinated derivative of the 4H-1,3-benzodioxine-8-carboxylic acid scaffold. The presence of the fluorine atom and the carboxylic acid group makes it a compound of interest for various chemical and pharmaceutical applications.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 6-fluoro-2,4-dihydro-1,3-benzodioxine-8-carboxylic acid[1] |

| CAS Number | 321309-28-8[1] |

| Molecular Formula | C9H7FO4[1] |

| Molecular Weight | 198.149 g/mol [1] |

| Canonical SMILES | C1=C(C2=C(C(=C1)F)OCOC2)C(=O)O |

| InChI | InChI=1S/C9H7FO4/c10-5-2-6-7(3-13-4-14-6)1-8(5)9(11)12/h1-2H,3-4H2,(H,11,12) |

| InChIKey | HWBALMSPYAUMMB-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known physicochemical properties is presented below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Physical Form | White solid | [2] |

| Purity | 97% | [2][3] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly disclosed. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the fluorination of a suitable benzodioxine precursor, followed by carboxylation. The following diagram illustrates a generalized workflow.

Caption: A conceptual workflow for the synthesis of the target compound.

Note: This is a generalized representation. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be optimized in a laboratory setting.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. Compounds with similar structural motifs, such as benzodioxanes, have been explored for various pharmacological activities. Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological role of this specific compound.

Hypothetical Target Interaction Workflow:

Should this compound be investigated as a potential drug candidate, a typical workflow for target identification and validation is outlined below.

Caption: A generalized workflow for drug discovery and development.

Safety and Handling

Based on available safety data, this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Recommended Handling Precautions:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.

For more detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

Spectroscopic and Synthetic Profile of 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. Due to the limited availability of direct experimental data in public databases, this document combines established spectroscopic principles with data from analogous compounds to present a predicted yet scientifically grounded profile of the target molecule.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 321309-28-8; Molecular Formula: C₉H₇FO₄; Molecular Weight: 198.15 g/mol ).[1][2] These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~5.3 | s | 2H | -O-CH₂ -O- |

| ~4.9 | s | 2H | Ar-CH₂ -O- |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -C OOH |

| ~158.0 (d, J ≈ 240 Hz) | C -F |

| ~148.0 | Ar-C -O |

| ~130.0 | Ar-C -COOH |

| ~115.0 (d, J ≈ 25 Hz) | Ar-C H |

| ~110.0 (d, J ≈ 8 Hz) | Ar-C H |

| ~95.0 | -O-C H₂-O- |

| ~65.0 | Ar-C H₂-O- |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (J).

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aromatic ether) |

| ~1100 | Strong | C-F stretch |

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][4]

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular ion) |

| 181 | Low | [M-OH]⁺ |

| 153 | Strong | [M-COOH]⁺ |

Note: The fragmentation pattern of carboxylic acids often shows the loss of the hydroxyl group and the entire carboxyl group.[5][6]

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic route could start from a commercially available fluorinated phenol, which is then subjected to a series of reactions to build the benzodioxine ring system and introduce the carboxylic acid group. A common method for forming the 1,3-benzodioxine ring involves the reaction of a phenol with formaldehyde or a formaldehyde equivalent under acidic conditions. The carboxylic acid group can be introduced via various methods, such as the oxidation of a corresponding aldehyde or methyl group, or through carboxylation of an organometallic intermediate.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation:

-

For NMR spectroscopy, dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

For mass spectrometry, dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow for spectroscopic analysis.

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

As no specific signaling pathways involving this compound have been identified in the current literature search, a corresponding diagram cannot be provided at this time. Further biological screening would be required to elucidate its potential interactions with cellular signaling cascades.

References

- 1. 6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8 [matrix-fine-chemicals.com]

- 2. Benzodioxanes | Fisher Scientific [fishersci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 321309-28-8[1]

This technical guide provides a comprehensive overview of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, a fluorinated benzodioxine derivative. While detailed experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates known physicochemical properties and outlines a putative synthesis protocol based on established chemical methodologies for analogous structures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its solubility, stability, and potential for further chemical modification.

| Property | Value | Source |

| CAS Number | 321309-28-8 | [1] |

| Molecular Formula | C₉H₇FO₄ | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| Appearance | White solid | [2] |

| Purity | Typically ≥97% | [2] |

| IUPAC Name | This compound | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis of the target compound likely involves a multi-step process starting from a readily available fluorinated phenol derivative. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Steps (Hypothetical):

-

Acetylation and Fries Rearrangement: 4-Fluorophenol would first be acetylated to form 4-fluorophenyl acetate. This intermediate would then undergo a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride, to yield 4-fluoro-2-hydroxyacetophenone.

-

Claisen Condensation: The resulting acetophenone derivative would then be subjected to a Claisen condensation with a suitable oxalate ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This reaction would form an ethyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate intermediate.

-

Cyclization: The key benzodioxine ring system would be formed through a cyclization reaction. This could potentially be achieved by reacting the intermediate from the previous step with a formaldehyde equivalent, such as paraformaldehyde, under acidic conditions. This step would lead to the formation of an ethyl 6-fluoro-4-oxo-4H-1,3-benzodioxin-8-carboxylate.

-

Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidification to yield the desired this compound.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. The benzodioxine core is a known pharmacophore, and the presence of a fluorine atom and a carboxylic acid group suggests potential applications in medicinal chemistry.

Potential as a Building Block:

This compound is commercially available from several chemical suppliers, indicating its primary use as a building block or intermediate in the synthesis of more complex molecules. The carboxylic acid moiety provides a versatile handle for various chemical transformations, including amidation, esterification, and reduction.

Logical Relationship for Further Research:

The following diagram illustrates the logical flow for investigating the potential of this compound in a drug discovery context.

Caption: Logical workflow for the exploration of this compound in drug discovery.

Signaling Pathways

Currently, there is no published data directly implicating this compound in any specific signaling pathways. Research into the biological effects of this compound and its derivatives is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and materials science. While its own biological profile is not well-characterized, its structural features suggest that it could serve as a valuable starting point for the development of new bioactive molecules. The hypothetical synthetic pathway and logical research workflow presented in this guide offer a framework for researchers interested in exploring the potential of this compound. Further investigation is warranted to uncover its chemical reactivity and biological significance.

References

An In-depth Technical Guide on 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzodioxine class. Its structure, featuring a carboxylic acid group and a fluorine atom, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its known properties and discusses potential avenues for research and development based on the characteristics of structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 198.149 g/mol | [1][2] |

| Molecular Formula | C₉H₇FO₄ | [1] |

| CAS Number | 321309-28-8 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid | [3] |

| Melting Point | 180 °C | [4] |

| Boiling Point | 180-182 °C | [4] |

| Density | 1.466 g/cm³ (Predicted) | [4] |

| pKa | 3.33 (Predicted) | [4] |

Synthesis and Experimental Protocols

Caption: Hypothetical synthetic workflow for this compound.

A general experimental protocol for a key step, such as the formation of the benzodioxane ring, often involves the reaction of a catechol derivative with a dielectrophile like 1,2-dibromoethane or a similar reagent in the presence of a base. The introduction and modification of the carboxylic acid moiety could be achieved through various standard organic synthesis methods, such as Grignard reactions followed by carboxylation or oxidation of a corresponding alcohol or aldehyde.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been specifically detailed in available literature. However, based on its structural motifs, several potential applications can be inferred:

-

Kinase Inhibition: Many fluorinated carboxylic acids have been investigated as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The quinazoline core, structurally related to the benzodioxine system, is a known scaffold for kinase inhibitors.

-

Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics. The presence of a fluorine atom and a carboxylic acid group in the target molecule suggests that it could be explored for antibacterial or antifungal properties.

-

Metabolic Modulators: Carboxylic acid-containing compounds can act as bioisosteres for other functional groups and interact with enzymes involved in metabolic pathways.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of this compound, a general workflow for initial screening is proposed below.

Caption: General workflow for the biological screening of a novel chemical entity.

Disclaimer: The information regarding the synthesis and biological activity of this compound is based on the analysis of structurally similar compounds and general principles of medicinal chemistry, as specific experimental data for this compound is not publicly available. Researchers should use this guide as a starting point for their investigations and validate all findings through rigorous experimentation.

References

Technical Guide: Solubility Profile of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected solubility of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and predictive models based on the solubility of structurally similar molecules, such as fluoroaromatic and benzodioxane carboxylic acids.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by the interplay of its molecular structure and the properties of the solvent. For this compound, key structural features influencing its solubility include the polar carboxylic acid group, the fluorine atom which adds polarity and can participate in hydrogen bonding, and the largely non-polar benzodioxine ring system.

Based on these features, a qualitative prediction of its solubility in various organic solvents is presented in the table below.

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | High | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |

| Isopropanol | Medium | Increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor, readily solvating the carboxylic acid group. |

| Dimethylformamide (DMF) | High | DMF is another excellent hydrogen bond acceptor. |

| Acetone | Medium | The carbonyl group can act as a hydrogen bond acceptor.[1] |

| Ethyl Acetate | Medium-Low | Less polar than acetone, with some hydrogen bond accepting capability. |

| Non-Polar Solvents | ||

| Dichloromethane (DCM) | Low | Limited ability to interact with the polar carboxylic acid group. |

| Toluene | Low | Primarily non-polar interactions, insufficient to overcome the crystal lattice energy of the solid acid. |

| Hexane | Very Low | Highly non-polar, making it a poor solvent for this polar compound. |

Factors Influencing Solubility

The solubility of a carboxylic acid in organic solvents is a complex interplay of several factors. A diagrammatic representation of these relationships is provided below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a crystalline organic compound like this compound is the isothermal shake-flask method. This protocol is designed to achieve equilibrium and provide accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the crystalline compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analyze the filtered sample from the saturated solution using the same method.

-

Determine the concentration of the compound in the sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of the compound in the specific solvent at the experimental temperature. The results are typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for determining the solubility of a crystalline organic acid.

References

physical and chemical properties of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated aromatic carboxylic acid containing a benzodioxine core. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. The inclusion of a fluorine atom can significantly modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable building block for the design of novel therapeutic agents. This document provides a comprehensive overview of its known physical and chemical properties, along with detailed hypothetical and generalized experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₄ | [1] |

| Molecular Weight | 198.149 g/mol | [1] |

| CAS Number | 321309-28-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 180-182 °C | |

| Boiling Point | Not available (decomposes) | |

| Density (Predicted) | 1.466 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.33 ± 0.20 | |

| IUPAC Name | This compound | [1] |

| SMILES | OC(=O)C1=C2OCOCC2=CC(F)=C1 | [1] |

| InChIKey | HWBALMSPYAUMMB-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[2][3]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3][4]

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[2] Conjugation with the aromatic ring may shift this peak to the lower end of the range.[3][4]

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond of the carboxylic acid.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.[5] This signal will disappear upon the addition of D₂O.

-

Aromatic Protons: Two doublets or multiplets are expected in the aromatic region (6.5-8.0 ppm) corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by the fluorine atom.

-

-O-CH₂-O- and -O-CH₂-Ar Protons: Signals corresponding to the methylene groups of the dioxine ring are expected, likely in the 4.0-5.5 ppm region.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[3][5]

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.

-

Dioxine Carbons: Signals for the methylene carbons of the dioxine ring are expected in the 60-80 ppm range.

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for carboxylic acids can be weak.[6] Common fragmentation patterns include:

-

Loss of -OH (M-17): A prominent peak resulting from the cleavage of the hydroxyl radical.[6][7]

-

Loss of -COOH (M-45): A peak corresponding to the loss of the entire carboxyl group.[6][7]

-

Other fragments may arise from the cleavage of the dioxine ring.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Proposed Synthesis Workflow

A plausible synthetic route starting from a commercially available fluorinated phenol derivative is outlined below. This multi-step synthesis involves protection, ortho-formylation, oxidation, and deprotection steps.

References

- 1. 6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Potential Research Applications of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzodioxine class of molecules. While specific research applications for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring, a benzodioxine core, and a carboxylic acid group—suggest significant potential as a versatile building block and a pharmacologically active agent in various research and drug discovery endeavors. This technical guide will explore the inferred potential uses of this compound based on the established biological activities of structurally related compounds.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₉H₇FO₄ and a molecular weight of 198.15 g/mol . Its chemical structure features a benzene ring fused to a 1,3-dioxine ring, with a fluorine atom and a carboxylic acid group substituted on the aromatic portion. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group provides a handle for further chemical modifications, making it a valuable scaffold for the synthesis of more complex molecules.

Potential as a Versatile Scaffold in Medicinal Chemistry

The 1,4-benzodioxane scaffold, a close structural relative of the 1,3-benzodioxine core, is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of benzodioxanes have been shown to exhibit a wide range of pharmacological activities.[1] Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.

The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening. This versatility makes it an attractive building block for parallel synthesis efforts aimed at identifying novel drug candidates.[2]

Inferred Biological Activities and Therapeutic Potential

Based on the biological activities of structurally similar benzodioxane and fluorinated carboxylic acid derivatives, several potential research applications for this compound can be postulated.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzodioxane derivatives. For instance, certain 1,4-benzodioxine derivatives have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cell lines.[3] The presence of the fluoro substituent in this compound could enhance its anticancer potency or selectivity.

Anti-inflammatory Properties

Compounds containing the 1,4-benzodioxine nucleus have been investigated for their anti-inflammatory activity.[4] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research, and this compound could serve as a lead structure for this purpose.

Enzyme Inhibition

The benzodioxane scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives have been synthesized as potential inhibitors of telomerase and monoamine oxidase.[5][6] The specific substitution pattern of this compound may confer inhibitory activity against a range of enzymatic targets.

Table 1: Summary of Biological Activities of Related Benzodioxane Derivatives

| Compound Class | Biological Activity | Reference |

| 1,4-Benzodioxine derivatives | Anticancer (Tubulin polymerization inhibition, Apoptosis induction) | [3] |

| 1,4-Benzodioxine derivatives | Anti-inflammatory | [4] |

| 1,3,4-Oxadiazole derivatives with 1,4-benzodioxan moiety | Anticancer (Telomerase inhibition) | [6] |

| 1,4-Benzodioxan-substituted thienyl chalcones | Monoamine Oxidase B (MAO-B) inhibition | [5] |

| 4H-Benzo[d][1][5]oxazine derivatives | Anticancer (Breast cancer cell lines) | [7] |

| 1,3-Benzodioxole derivatives | Anticancer (MDA-MB-231 cells) | [1] |

Synthetic Strategies

While a specific synthetic route for this compound is not detailed in the readily available literature, a general approach to the 4H-1,3-benzodioxine-8-carboxylic acid scaffold can be proposed based on established synthetic methodologies for related structures. A plausible synthetic pathway could involve the reaction of a suitably substituted salicylic acid derivative with an appropriate C2 synthon.

Below is a conceptual workflow for the synthesis and subsequent derivatization of the target compound.

Caption: Conceptual workflow for the synthesis and derivatization of this compound for biological screening.

Proposed Experimental Workflow for Biological Evaluation

Given the inferred potential of this compound, a logical next step would be to synthesize the compound and its derivatives and subject them to a battery of biological assays.

Caption: Proposed experimental workflow for the biological evaluation of this compound and its derivatives.

Conclusion and Future Outlook

While direct experimental data for this compound is currently lacking in the public domain, its chemical structure strongly suggests its potential as a valuable tool in chemical biology and drug discovery. The presence of a fluorinated benzodioxine core, combined with a versatile carboxylic acid handle, makes it an attractive candidate for the synthesis of novel bioactive molecules.

Future research should focus on the development of an efficient synthetic route to this compound and its derivatives, followed by comprehensive biological screening to elucidate its pharmacological profile. The exploration of its potential as an anticancer, anti-inflammatory, or enzyme-inhibiting agent, based on the activities of related compounds, would be a promising avenue for investigation. The findings from such studies could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid-phase parallel synthesis of combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo[1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, biological evaluation, and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Fluorinated Benzodioxine Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of fluorinated benzodioxine derivatives, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, biological activity, and therapeutic potential of these compounds, consolidating key data and experimental protocols from recent scientific literature. The strategic incorporation of fluorine into the benzodioxane scaffold has been shown to significantly enhance the pharmacological properties of these molecules, leading to promising candidates for a range of diseases, including cancer, infectious diseases, and neurological disorders.

The 1,4-benzodioxane structure is a versatile scaffold in medicinal chemistry, known for its presence in compounds targeting a variety of biological entities.[1] The introduction of fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2] This guide systematically explores these structure-activity relationships, providing a foundational understanding for future drug design.

Anticancer Activity: A Promising Frontier

Fluorinated benzodioxine derivatives have demonstrated significant potential as anticancer agents. Research has highlighted their ability to inhibit cancer cell growth across numerous cell lines. For instance, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and screened for anticancer activity.[3] Compound 7e from this series emerged as a particularly potent inhibitor, with significant activity against melanoma cell lines.[3]

| Compound | Average GI50 (µM) | MDA-MB-435 GI50 (µM) | M14 GI50 (µM) | SK-MEL-2 GI50 (µM) | UACC-62 GI50 (µM) | mTOR Kinase IC50 (µM) |

| 7e | 6.92 | 0.20 | 0.46 | 0.57 | 0.27 | 5.47 |

Table 1: In vitro anticancer activity of compound 7e, a 1,4-benzodioxane-hydrazone derivative.[3]

Further studies revealed that compound 7e induces apoptosis and causes S-phase arrest in melanoma cells, pointing to a clear mechanism of action.[3] The inhibitory activity against mTOR kinase suggests that this pathway may be a key target for this class of compounds.[3]

Antimicrobial Properties: A New Weapon Against Drug Resistance

The challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Fluorinated benzodioxine derivatives have shown considerable promise in this area, particularly as antibacterial and antifungal agents.

Antibacterial Activity

Benzodioxane-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[4] Fluorination of the benzamide scaffold has been shown to enhance this activity.[4] These compounds exhibit low minimum inhibitory concentrations (MICs) against both methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA) and other Gram-positive bacteria like Bacillus subtilis.[4][5]

| Compound | Target | Activity |

| Phenylpiperazine derivative with 3-trifluoromethylphenyl | COX-2 | IC50: 0.12 µM (70-fold selectivity over COX-1)[1] |

| 1,4-benzodioxane thiazolidinedione piperazine derivatives | FabH | Antibacterial activity correlated with enzyme inhibition[1] |

| Benzodioxane-benzamides | FtsZ | Potent anti-staphylococcal activity[4] |

Table 2: Examples of antibacterial activity of fluorinated benzodioxane derivatives.

Antifungal Activity

In the realm of antifungal research, novel benzodioxane derivatives have been developed as dual-target inhibitors of squalene epoxidase (SE) and 14α-demethylase (CYP51), key enzymes in the ergosterol biosynthesis pathway.[6] This dual-targeting approach can lead to potent and broad-spectrum antifungal activity. Compounds 10a-2 and 22a-2 demonstrated excellent activity against pathogenic fungal strains, including drug-resistant ones.[6]

| Compound | Target | MIC50 Range (µg/mL) | Activity against Drug-Resistant Strains MIC50 (µg/mL) |

| 10a-2 | SE/CYP51 | 0.125 - 2.0 | 0.5 - 2.0 |

| 22a-2 | SE/CYP51 | 0.125 - 2.0 | 0.5 - 2.0 |

Table 3: Antifungal activity of dual-target benzodioxane derivatives.[6]

Neurological and Receptor-Targeted Activities

The versatility of the fluorinated benzodioxane scaffold extends to the central nervous system. Derivatives have been developed as potent ligands for various receptors, including dopamine and serotonin receptors, indicating their potential for treating neurological and psychiatric disorders.[1][7][8]

For example, fluorinated N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues have been synthesized and shown to bind with high affinity to the dopamine D3 receptor, with compound 20e exhibiting a Ki of 0.17 nM and 163-fold selectivity over the D2 receptor.[7][8] Such selectivity is crucial for developing targeted therapies with fewer side effects.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D3 vs D2) |

| 18a | D3 | High | Moderate to High |

| 20a | D3 | High | Moderate to High |

| 20c | D3 | High | Moderate to High |

| 20e | D3 | 0.17 | 163-fold |

| 21e | D3 | High | Moderate to High |

Table 4: Binding affinities of fluorinated piperazine analogues for the dopamine D3 receptor.[7][8]

Experimental Protocols and Methodologies

A critical aspect of this technical guide is the detailed presentation of experimental protocols, enabling researchers to replicate and build upon existing findings.

General Procedure for Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (as exemplified by compounds 7a-l)

The synthesis of the target 1,4-benzodioxane-hydrazone derivatives was achieved through the Wolff-Kishner reaction.[3] A general protocol involves the reaction of a suitable ketone precursor with hydrazine hydrate in the presence of a base, typically potassium hydroxide, in a high-boiling solvent such as ethylene glycol. The reaction mixture is heated to allow for the formation of the hydrazone intermediate, followed by the elimination of nitrogen gas to yield the final product. Purification is typically achieved through recrystallization or column chromatography.

In Vitro Anticancer Screening (NCI-60)

The anticancer activity of newly synthesized compounds is often initially assessed using the NCI-60 human tumor cell line screen.[3] Test compounds are typically added to the cell cultures at a single concentration (e.g., 10 µM) and the percentage of cell growth inhibition is determined after a standard incubation period (e.g., 48 hours) using a sulforhodamine B (SRB) protein assay.

mTOR Kinase Inhibition Assay

The inhibitory effect on mTOR kinase can be determined using a variety of commercially available assay kits.[3] A typical protocol involves incubating the enzyme with the test compound and a specific substrate in the presence of ATP. The activity of the enzyme is then measured by quantifying the amount of phosphorylated substrate, often through a luminescence-based or fluorescence-based detection method. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of the test compounds are prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.

Caption: Simplified mTOR signaling pathway and the inhibitory action of fluorinated benzodioxine derivatives.

Caption: General experimental workflow for the synthesis and in vitro evaluation of anticancer fluorinated benzodioxine derivatives.

Future Directions

The research landscape for fluorinated benzodioxine derivatives is vibrant and expanding. Future work will likely focus on optimizing the lead compounds identified to date to further improve their efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their clinical development. Moreover, the application of these versatile scaffolds to other therapeutic areas is an exciting prospect. This technical guide serves as a valuable starting point for researchers aiming to contribute to this promising field of medicinal chemistry.

References

- 1. air.unimi.it [air.unimi.it]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Promising but Underexplored Scaffold: 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic Acid in Medicinal Chemistry

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents is a cornerstone of modern medicinal chemistry. One such scaffold that has appeared in the patent literature, yet remains largely unexplored in peer-reviewed scientific publications, is 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid . This technical guide aims to provide a comprehensive overview of this intriguing molecule, drawing from available data and placing it within the broader context of medicinal chemistry principles.

Core Structure and Physicochemical Properties

This compound possesses a unique bicyclic structure featuring a fluorinated benzene ring fused to a 1,3-dioxine ring, with a carboxylic acid moiety at position 8. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₄ | Publicly available chemical databases |

| Molecular Weight | 198.15 g/mol | Publicly available chemical databases |

| CAS Number | 321309-28-8 | Publicly available chemical databases |

The carboxylic acid group provides a convenient handle for synthetic modification, allowing for the creation of a diverse library of derivatives, such as amides, esters, and other bioisosteric replacements. This functional group is also crucial for potential interactions with biological targets through hydrogen bonding or ionic interactions.

Synthetic Accessibility

Caption: A potential retrosynthetic pathway for this compound.

This proposed pathway would likely involve the formation of the 1,3-benzodioxine ring from a suitably substituted catechol, followed by functional group manipulations to introduce and/or modify the carboxylic acid at the 8-position. The commercial availability of this compound from various chemical suppliers suggests that a scalable synthetic route has been developed.

Potential Applications in Medicinal Chemistry: An Outlook

Although specific biological data for derivatives of this core are scarce in the public literature, its structural features suggest potential applications in several therapeutic areas. The benzodioxane moiety is a well-established pharmacophore found in a number of approved drugs and clinical candidates.

Workflow for Exploring the Medicinal Chemistry Potential:

Caption: A typical workflow for the development of new drugs starting from the core scaffold.

The rigidified structure of the benzodioxine ring system can be advantageous for locking in a specific conformation, potentially leading to higher affinity and selectivity for a biological target. The fluorine substituent can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Future Directions and Conclusion

The full potential of this compound as a building block in medicinal chemistry remains to be unlocked. The lack of extensive public data presents both a challenge and an opportunity for researchers in academia and industry. Future work should focus on:

-

Development and publication of a robust and scalable synthesis for the core and its key intermediates.

-

Systematic exploration of the chemical space around the scaffold through the synthesis of diverse derivative libraries.

-

Screening of these libraries against a wide range of biological targets to identify novel hit compounds.

-

Detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of initial hits.

Methodological & Application

Application Notes and Protocols for the Purification of Fluorinated Benzodioxine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of fluorinated benzodioxine carboxylic acids. The methodologies outlined are based on established chemical principles and techniques commonly applied to the purification of aromatic and fluorinated carboxylic acids. The protocols cover a range of techniques from basic extraction and crystallization to advanced chromatographic methods, enabling researchers to select the most appropriate strategy based on the impurity profile, scale, and desired final purity of the compound.

Section 1: Introduction to Purification Strategies

Fluorinated benzodioxine carboxylic acids are a class of compounds with potential applications in medicinal chemistry and materials science. The presence of the carboxylic acid group imparts significant polarity, while the fluorinated aromatic core introduces unique electronic properties and lipophilicity. This combination of features requires a careful selection of purification techniques to effectively remove starting materials, by-products, and other impurities.

The primary purification challenges often involve separating the target acid from:

-

Non-polar, neutral organic impurities.

-

Basic impurities (e.g., amine-based reagents).

-

Structurally similar acidic by-products.

-

Inorganic salts.

The choice of purification method will depend on the specific properties of the target molecule and its impurities. A multi-step approach, combining different techniques, is often necessary to achieve high purity.

Section 2: Purification Methodologies and Protocols

Acid-Base Liquid-Liquid Extraction (LLE)

Application Note: Acid-base extraction is a fundamental and highly effective first-pass purification technique for carboxylic acids. It leverages the acidic nature of the target compound to move it from an organic phase into an aqueous basic phase, leaving neutral and basic impurities behind in the organic layer. The carboxylic acid is then recovered by acidifying the aqueous phase and extracting it back into a fresh organic solvent. This method is excellent for removing non-acidic organic impurities and is scalable.

Experimental Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

-

Basification & Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a suitable base (e.g., sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃)). The pH of the aqueous phase should be at least two to three units above the pKa of the carboxylic acid to ensure complete deprotonation and transfer to the aqueous layer.[1] Shake the funnel vigorously, venting frequently.

-

Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the aqueous base solution 2-3 times to ensure complete recovery of the acid.

-

Combine & Wash: Combine all aqueous extracts. To remove any remaining neutral organic impurities, wash the combined aqueous phase with a fresh portion of the organic solvent.

-

Acidification & Re-extraction: Cool the aqueous solution in an ice bath and acidify it by slowly adding a 1 M to 6 M aqueous acid solution (e.g., hydrochloric acid (HCl)) until the pH is at least two to three units below the pKa of the carboxylic acid. The protonated carboxylic acid will often precipitate or become insoluble in water.

-

Final Extraction: Extract the acidified aqueous phase with multiple portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

-

Drying and Concentration: Combine the organic extracts from the final step, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified carboxylic acid.[1]

Crystallization

Application Note: Crystallization is a powerful technique for achieving high purity, particularly for solid compounds. The process relies on the principle that the target compound has a higher solubility in a given solvent at an elevated temperature than at a lower temperature, while impurities remain soluble at the lower temperature. Aromatic carboxylic acids are often good candidates for purification by crystallization.[2] The choice of solvent is critical for successful crystallization.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for aromatic acids include ethanol, methanol, toluene, acetic acid, or mixtures such as ethanol/water or toluene/hexane.[1]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude carboxylic acid. This should be done on a hot plate with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chromatographic Purification

Application Note: Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are highly versatile techniques for separating complex mixtures. For polar compounds like fluorinated benzodioxine carboxylic acids, reversed-phase chromatography is often the method of choice.[3] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. Polar compounds have less affinity for the stationary phase and elute earlier, while non-polar impurities are retained more strongly. Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[4] For compounds that are too polar for reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[5][6]

Protocol 1: Reversed-Phase Flash Chromatography

-

Stationary Phase: C18-functionalized silica gel.

-

Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like methanol, DMSO, or the mobile phase. Alternatively, for dry loading, adsorb the sample onto a small amount of C18 silica or Celite.

-

Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) is used. Both solvents should contain a small amount (0.05-0.1%) of an acid modifier like TFA or formic acid.[4]

-

Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).

-

Elution: Load the sample onto the column and begin the gradient elution. A typical gradient might run from 5% to 100% acetonitrile over 10-20 column volumes.

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing the final traces of water may require lyophilization (freeze-drying).

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

-

Column: A preparative C18 column.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Method Development: First, develop an analytical method on a smaller analytical C18 column to determine the optimal gradient for separation.

-

Scaling Up: Scale the injection volume and flow rate for the preparative column.

-

Purification: Perform the injection and run the preparative HPLC method.

-

Fraction Collection: Collect fractions corresponding to the target peak using a fraction collector triggered by UV absorbance.

-

Post-Processing: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product.

Section 3: Data Presentation

The following tables summarize typical parameters and expected outcomes for the described purification methods. The quantitative data is illustrative and may vary based on the specific compound and impurity profile.

Table 1: Comparison of Purification Techniques

| Method | Typical Purity | Typical Recovery | Scale | Key Advantages | Key Disadvantages |

| Acid-Base LLE | 80-95% | 70-90% | mg to kg | Removes neutral/basic impurities, scalable | Does not remove acidic impurities |

| Crystallization | >98% | 50-85% | mg to kg | High purity, removes diverse impurities | Lower recovery, requires solid compound |

| RP Flash Chroma. | 95-99% | 60-90% | mg to g | Good for complex mixtures, versatile | Requires specialized equipment, solvent intensive |

| Prep RP-HPLC | >99% | 50-80% | µg to g | Highest purity, excellent resolution | Expensive, lower throughput, solvent intensive |

Table 2: Typical Chromatographic Conditions

| Parameter | Reversed-Phase Flash Chromatography | Preparative RP-HPLC |

| Stationary Phase | C18 Silica, 40-63 µm | C18 Silica, 5-10 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile + 0.1% TFA |

| Gradient | 5% to 100% B over 15-20 CV | Analyte-specific, developed analytically |

| Detection | UV (e.g., 254 nm) | UV (e.g., 220 nm, 254 nm) |

| Typical Loading | 1-10% of column mass | <1% of column mass |

Section 4: Visualized Workflows

The following diagrams illustrate the logical workflows for the purification of fluorinated benzodioxine carboxylic acids.

Caption: General multi-step purification workflow.

Caption: Detailed workflow for chromatographic purification.

References

- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 2. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. selekt.biotage.com [selekt.biotage.com]

- 5. biotage.com [biotage.com]

- 6. teledynelabs.com [teledynelabs.com]

Application Notes and Protocols for the Characterization of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid , a key intermediate in pharmaceutical synthesis. The detailed protocols are intended to guide researchers in obtaining reliable and reproducible characterization data.

Introduction

This compound (C₉H₇FO₄, Molar Mass: 198.15 g/mol ) is a fluorinated benzodioxine derivative.[1] Its structural integrity and purity are critical for its use in drug development and manufacturing. This document outlines the application of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), for its comprehensive characterization.

Analytical Techniques and Protocols

A multi-pronged analytical approach is recommended for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the compound and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Data

| Parameter | Value |

| Retention Time (t R ) | ~ 5.8 min (indicative) |

| Purity (by area %) | > 98% |

| Impurity Profile | Report any peaks greater than 0.1% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of the molecule. ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

The carboxylic acid proton is expected to be a broad singlet in the downfield region (>10 ppm).

-

Aromatic and dioxine methylene protons will appear in their respective characteristic regions.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm.

-

Aromatic carbons will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A single resonance is expected for the fluorine atom on the benzene ring.

-

Data Presentation: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 13.0 | br s | Carboxylic acid proton |

| 6.8 - 7.5 | m | Aromatic protons | |

| 5.0 - 5.5 | s | O-CH₂-O protons | |

| 4.8 - 5.2 | s | Ar-CH₂-O protons | |

| ¹³C | 165 - 175 | s | Carboxylic acid carbonyl |

| 155 - 165 | d, ¹JCF ≈ 240-250 Hz | Carbon attached to Fluorine | |

| 100 - 150 | m | Other aromatic carbons | |

| 90 - 100 | t | O-CH₂-O carbon | |

| 60 - 70 | t | Ar-CH₂-O carbon | |

| ¹⁹F | -110 to -125 | s | Aromatic Fluorine |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan in the range of 4000 - 400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C-O (Ether) | 1200-1300 & 1000-1100 | Strong |

| C-F (Aromatic) | 1100-1250 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Ionization Mode: Negative ion mode is preferred for carboxylic acids.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 10 µg/mL.

-

Data Acquisition: Acquire the full scan mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) |

| [M-H]⁻ | 197.03 | Expected around 197.03 |

| [M+HCOO]⁻ | 243.04 | Possible adduct |

Predicted Fragmentation: In negative ion mode, common fragments could include the loss of CO₂ (m/z 153.04) from the [M-H]⁻ ion.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a fluorinated organic compound with potential applications in medicinal chemistry and drug development.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the NMR analysis of this compound, including predicted spectral data and standardized experimental procedures. The molecular formula of the compound is C9H7FO4, and its molecular weight is 198.149 g/mol .[1][2]

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables present predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.[5][6][7] The numbering of the atoms for assignment purposes is shown in the chemical structure diagram below.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 | br s | - | COOH |

| ~7.5 | d | ~8.0 | H-5 |

| ~7.3 | d | ~8.0 | H-7 |

| ~5.3 | s | - | O-CH₂-O |

| ~4.9 | s | - | Ar-CH₂-O |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.[5][6]

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~148 | C-4a |

| ~145 | C-8a |

| ~122 | C-8 |

| ~118 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~115 (d, ²JCF ≈ 20 Hz) | C-7 |

| ~95 | O-CH₂-O |

| ~65 | Ar-CH₂-O |

Predicted ¹⁹F NMR Data

Solvent: DMSO-d₆ Reference: CCl₃F at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 | s |

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Solubilization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -140 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas for ¹H NMR.

-

Data Interpretation: Assign the observed signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the experimental workflow for NMR spectroscopy and the logical relationships in data interpretation.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Logical relationships in NMR data interpretation.

References

- 1. 6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8 [matrix-fine-chemicals.com]

- 2. Benzodioxanes | Fisher Scientific [fishersci.com]

- 3. labvietchem.com.vn [labvietchem.com.vn]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework for the analysis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific experimental data for this compound, this protocol is based on established methods for the analysis of structurally related fluorinated carboxylic acids. The proposed methods, fragmentation patterns, and quantitative data are intended to serve as a foundational guide for researchers developing analytical procedures for this and similar molecules.

Introduction